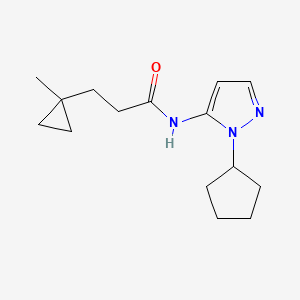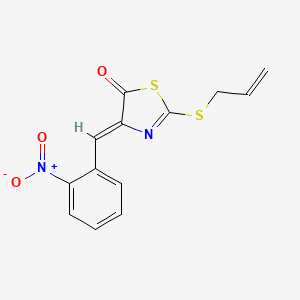![molecular formula C12H15ClN2O3 B5085183 1-[(2-Chloro-5-nitrophenyl)methyl]piperidin-3-ol](/img/structure/B5085183.png)
1-[(2-Chloro-5-nitrophenyl)methyl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-5-nitrophenyl)methyl]piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a chlorinated nitrophenyl group attached to a piperidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]piperidin-3-ol typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-5-nitrophenyl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(2-Chloro-5-nitrophenyl)methyl]piperidin-3-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 1-[(2-Chloro-4-nitrophenyl)methyl]piperidin-3-ol
- 1-[(2-Bromo-5-nitrophenyl)methyl]piperidin-3-ol
- 1-[(2-Chloro-5-nitrophenyl)methyl]piperidin-4-ol
Uniqueness: 1-[(2-Chloro-5-nitrophenyl)methyl]piperidin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a chlorine and nitro group on the phenyl ring provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-12-4-3-10(15(17)18)6-9(12)7-14-5-1-2-11(16)8-14/h3-4,6,11,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWXRBCGOSETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
![1-(4-Chlorophenyl)-2-(3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)ethanone;bromide](/img/structure/B5085111.png)

![[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-[2-(methylamino)pyridin-3-yl]methanone](/img/structure/B5085124.png)
![N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyridine-3-carboxamide](/img/structure/B5085134.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![5-acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5085149.png)
![6,7-DIMETHOXY-3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}-3H-2-BENZOFURAN-1-ONE](/img/structure/B5085153.png)
![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)
![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)
![(2E,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-BENZYL-2-(BENZYLIMINO)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5085187.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5085194.png)

